[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid
Overview
Description
[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid is a useful research compound. Its molecular formula is C15H12ClN5O5 and its molecular weight is 377.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2007) discusses the synthesis of derivatives of 1,2,4-triazole, including compounds with structural similarities to [2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid. These compounds were screened for antimicrobial activities, indicating potential applications in addressing bacterial infections (Bektaş et al., 2007).
Spectroscopic and Structural Studies : Şahin et al. (2014) conducted a study involving the synthesis of compounds with structural similarities to the chemical . The study includes X-ray diffraction techniques, IR, 1H NMR, and 13C NMR, highlighting the significance of these methods in understanding the structure and properties of such compounds (Şahin et al., 2014).
Biochemical Studies
- Lipase and α-Glucosidase Inhibition : Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from a similar chemical structure. These compounds were tested for their lipase and α-glucosidase inhibition, suggesting their potential in metabolic studies and applications in treating related disorders (Bekircan et al., 2015).
Potential Pharmacological Applications
- Synthetic Approach and Biological Assessment : Karpina et al. (2019) discussed the synthesis of acetamides bearing an 1,2,4-oxadiazole cycle. The study emphasizes the synthetic approach and the assessment of the pharmacological activity of these compounds, suggesting potential applications in drug development (Karpina et al., 2019).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-1,2,4-triazin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O5/c1-2-10-17-13(19-26-10)12-14(24)20(7-11(22)23)15(25)21(18-12)9-5-3-8(16)4-6-9/h3-6H,2,7H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKDMDHBGBRHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=NN(C(=O)N(C2=O)CC(=O)O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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